(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Overview
Description
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Biological Activity
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one, a pyrrolidine derivative, is characterized by its unique structure that includes an amino group and a dimethoxyphenyl methyl substituent. Its molecular formula is , with a molecular weight of 250.29 g/mol. The compound's chirality is attributed to the (4S) configuration at the nitrogen atom in the pyrrolidine ring. Despite its structural complexity, research on its biological activity remains limited.
Property | Value |
---|---|
Molecular Formula | C13H18N2O3 |
Molecular Weight | 250.29 g/mol |
CAS Number | 1638767-82-4 |
Structure | Structure |
Current Research Findings
Research on this compound has not yielded specific data on its biological activity or mechanism of action. However, it is noted that similar pyrrolidine derivatives exhibit various biological activities, including:
- Antiviral : Some derivatives have shown potential as antiviral agents against viruses like herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .
- Antimicrobial : Compounds with similar structures have been explored for antibacterial properties .
- Anticancer : Certain pyrrolidine derivatives have demonstrated antiproliferative effects in glioma cell lines .
Structure-Activity Relationship (SAR)
The biological activities of compounds related to this compound can be influenced by the following structural features:
- Substituents : Variations in substituents on the aromatic ring can lead to diverse biological effects.
- Chirality : The (4S) configuration may play a crucial role in the compound's interaction with biological targets.
Case Studies and Comparisons
Several studies have examined structurally similar compounds to infer potential activities for this compound. Below is a comparison table highlighting some related compounds and their noted activities:
Compound Name | Biological Activity |
---|---|
4-Amino-1-methylpyrrolidin-2-one | Antiviral and antimicrobial properties |
(4S)-4-amino-1-(2-chlorophenyl)methylpyrrolidin-2-one | Potentially different due to halogen presence |
4-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | Variation in electronic properties affecting reactivity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic synthesis techniques that ensure high yields and purity. These methods are crucial for developing this compound for potential applications in medicinal chemistry.
Potential Applications
The applications of this compound could span various fields, including:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents.
- Organic Synthesis : As an intermediate for synthesizing more complex molecules.
Properties
IUPAC Name |
(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHWTBHVHLMBC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@H](CC2=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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